
3-(1H-indol-3-yl)piperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-3-yl)piperazine-2,5-dione is a heterocyclic compound that features both an indole and a piperazine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the piperazine ring is often found in various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)piperazine-2,5-dione can be achieved through several synthetic routes. One common method involves the Ugi reaction, a multicomponent reaction that allows for the rapid construction of complex molecules. In this reaction, an indole derivative, an isocyanide, an aldehyde, and a carboxylic acid are combined to form the desired product under mild conditions .
Another method involves the cyclization of an indole-containing precursor with a suitable diamine under acidic or basic conditions. This approach often requires the use of protecting groups to ensure selective formation of the piperazine-2,5-dione ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale multicomponent reactions due to their efficiency and high atom economy. The use of continuous flow reactors can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The piperazine ring can be reduced to form piperazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens and nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Piperazine derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
3-(1H-indol-3-yl)piperazine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)piperazine-2,5-dione involves its interaction with various molecular targets and pathways. The indole ring can interact with multiple receptors, including serotonin receptors, which play a role in mood regulation and other central nervous system functions. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
3,6-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione: This compound features two indole rings and has been studied for its anticancer properties.
Tryptamine-piperazine-2,5-dione conjugates: These compounds have shown potential as anticancer agents and are synthesized using similar multicomponent reactions.
Uniqueness
3-(1H-indol-3-yl)piperazine-2,5-dione is unique due to its specific combination of an indole and a piperazine ring, which imparts distinct biological activities and chemical reactivity. This combination allows for versatile modifications and applications in various fields of research and industry.
Properties
Molecular Formula |
C12H11N3O2 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)piperazine-2,5-dione |
InChI |
InChI=1S/C12H11N3O2/c16-10-6-14-12(17)11(15-10)8-5-13-9-4-2-1-3-7(8)9/h1-5,11,13H,6H2,(H,14,17)(H,15,16) |
InChI Key |
QGDRHNMWPZMCNW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


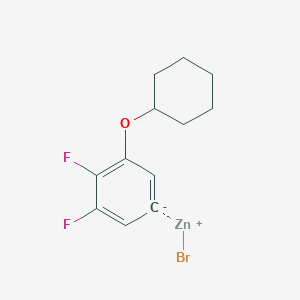
![N,N'-(1,2-phenylene)bis(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide)](/img/structure/B14882022.png)

![2-[(3-Butenyloxy)methyl]phenylZinc bromide](/img/structure/B14882036.png)

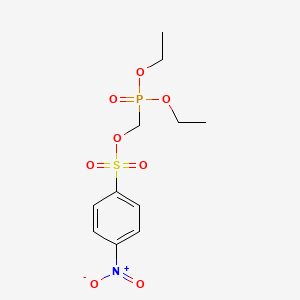

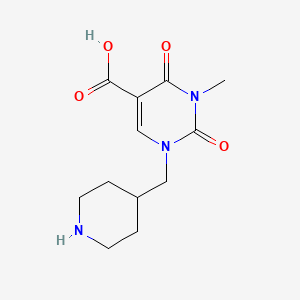
![8-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B14882062.png)
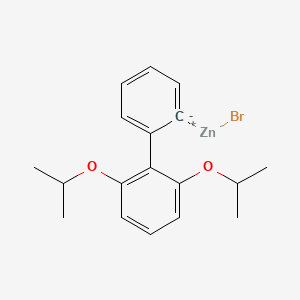
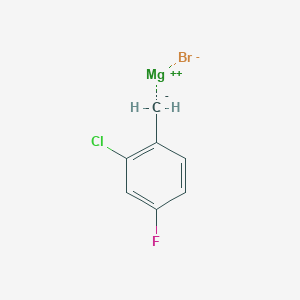
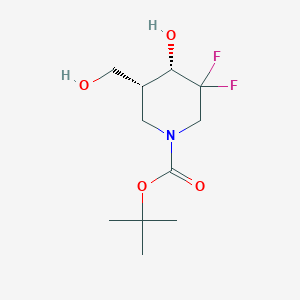

![1-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-(3-chlorophenyl)urea](/img/structure/B14882090.png)
